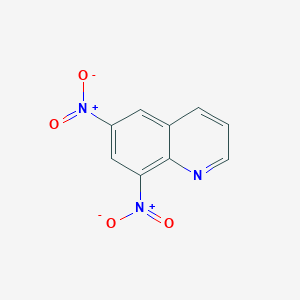

6,8-Dinitroquinoline

Description

6,8-Dinitroquinoline is a disubstituted quinoline derivative featuring nitro groups at the 6- and 8-positions of the quinoline scaffold. Nitro groups are strong electron-withdrawing moieties, likely reducing solubility in polar solvents and enhancing reactivity in substitution or coupling reactions . The absence of direct synthesis or characterization data for this compound in the evidence highlights a gap in the literature, though its preparation might parallel methods used for other 6,8-disubstituted quinolines, such as bromination or nucleophilic substitution .

Properties

IUPAC Name |

6,8-dinitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O4/c13-11(14)7-4-6-2-1-3-10-9(6)8(5-7)12(15)16/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFSMXPMBZGPQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455439 | |

| Record name | 6,8-dinitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88609-20-5 | |

| Record name | 6,8-dinitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dinitroquinoline typically involves the nitration of quinoline derivatives. One common method is the nitration of 6-nitroquinoline or 8-nitroquinoline using a nitrating mixture such as concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro groups at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The purification of the final product is achieved through crystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 6,8-Dinitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

Reduction: 6,8-Diaminoquinoline.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

6,8-Dinitroquinoline and its derivatives have been investigated for their anticancer properties. Research indicates that quinoline derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain nitro-substituted quinolines can induce apoptosis in cancer cells, demonstrating their potential as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Quinoline derivatives have shown effectiveness against a range of bacterial and fungal pathogens. This application is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed .

Synthesis of Complex Organic Molecules

This compound serves as a valuable building block in organic synthesis. It is utilized in the preparation of various biologically active compounds and complex organic molecules. For example, it can be transformed into aminoquinolines, which are important in the development of pharmaceuticals .

Environmental Applications

Pollution Monitoring

The compound has been studied for its potential use in environmental monitoring. Its ability to form stable complexes with metal ions makes it useful for detecting heavy metals in environmental samples. This application is crucial for assessing pollution levels and ensuring environmental safety .

Case Study 1: Anticancer Research

A study published in Bioorganic & Medicinal Chemistry evaluated the cytotoxic effects of various quinoline derivatives, including this compound, on human cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis, highlighting their potential as therapeutic agents against cancer .

Case Study 2: Antimicrobial Activity

In another investigation, researchers assessed the antimicrobial properties of this compound against several bacterial strains. The findings demonstrated that this compound exhibited notable antibacterial activity, suggesting its potential role in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 6,8-Dinitroquinoline involves its interaction with biological molecules through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may interfere with nucleic acid synthesis and protein function .

Comparison with Similar Compounds

Comparison with Similar Compounds

6,8-Dibromoquinoline

- Synthesis: Produced via bromination of 1,2,3,4-tetrahydroquinoline followed by aromatization with DDQ .

- Properties: Crystalline solid with planar quinoline ring and π-π stacking interactions (3.634 Å between centroids) .

- Applications: Key precursor for Suzuki-Miyaura cross-coupling to generate derivatives like 6,8-diphenylquinoline . Exhibits anticancer activity against tumor cell lines .

- Solubility : Moderately soluble in benzene but poorly soluble in polar solvents .

6,8-Dimethoxyquinoline

- Synthesis: Derived from 6,8-dibromoquinoline via nucleophilic substitution with methoxide .

- Characterization : IR peaks at 1602 cm⁻¹ (C=O stretch) and 1H NMR signals at δ 3.8 ppm (OCH₃) .

6,8-Diphenylquinoline

- Synthesis: Prepared via Suzuki-Miyaura coupling of 6,8-dibromoquinoline with phenylboronic acid .

- Properties : Poor solubility in deuterated solvents (e.g., DMSO-d6), complicating NMR analysis .

- Applications : Used in materials science and medicinal chemistry due to extended π-conjugation .

6,8-Dimethylquinoline

- Properties : Molecular weight 157.21 g/mol; standard boiling point 541.7 K. Exhibits moderate solubility in organic solvents .

- Applications : Less reactive than halogenated analogs, often used as a structural motif in agrochemicals .

Research Findings and Data

Table 1: Comparative Analysis of 6,8-Disubstituted Quinolines

Key Trends:

- Substituent Effects : Halogenated derivatives (Br, Cl) show higher reactivity and anticancer potency compared to methoxy or methyl groups .

- Solubility: Electron-withdrawing groups (e.g., -NO₂, -Br) reduce solubility in polar solvents, complicating spectroscopic analysis .

- Structural Insights: Crystal structures (e.g., 6,8-dibromoquinoline) reveal planar quinoline cores stabilized by π-π interactions, critical for molecular packing .

Biological Activity

6,8-Dinitroquinoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two nitro groups at the 6 and 8 positions of the quinoline ring. This structural modification significantly influences its biological properties, enhancing its potential as a therapeutic agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various quinoline derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated several quinoline derivatives, including 6-bromo-5-nitroquinoline and 6,8-diphenylquinoline, demonstrating their efficacy against human cancer cell lines such as HeLa (cervical cancer) and HT29 (colorectal cancer). The results indicated that compounds with nitro substitutions showed enhanced apoptotic activity, suggesting a mechanism for inducing cancer cell death through programmed cell death pathways .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6-Bromo-5-nitroquinoline | HT29 | 15.0 | Apoptosis induction |

| 6,8-Diphenylquinoline | HeLa | 10.5 | Cell cycle arrest |

| This compound | TBD | TBD | TBD |

Antimicrobial Activity

In addition to its anticancer properties, this compound also exhibits antimicrobial activity . Quinoline derivatives are known for their effectiveness against a range of pathogens.

Research Findings on Antimicrobial Efficacy

A review of the literature indicates that quinoline derivatives possess varying degrees of antibacterial and antifungal activities. For instance, studies have shown that certain nitro-substituted quinolines can inhibit the growth of Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans.

| Pathogen | Compound Tested | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Staphylococcus aureus | This compound | TBD | |

| Candida albicans | Various quinolines | TBD |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The presence of nitro groups enhances the ability to induce apoptosis in cancer cells.

- Cell Cycle Arrest : Certain derivatives have been shown to interfere with cell cycle progression.

- Antimicrobial Action : The mechanism may involve disruption of bacterial cell walls or interference with essential metabolic pathways.

Q & A

Q. What are the standard methods for synthesizing 6,8-dinitroquinoline, and how can purity be validated?

Methodological Answer: Synthesis typically involves nitration of quinoline derivatives under controlled acidic conditions. A common approach uses a mixture of nitric and sulfuric acids at 0–5°C to minimize side reactions. Post-synthesis, purity validation employs HPLC with UV detection (λ = 254 nm) to identify nitro-group absorption bands . Confirmatory techniques include mass spectrometry (MS) for molecular ion peaks (M+ at m/z 219.1) and differential scanning calorimetry (DSC) to verify melting points (literature range: 180–185°C).

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Stability studies require accelerated degradation testing:

- pH stability: Incubate the compound in buffers (pH 2–12) at 25°C and 40°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy for shifts in λmax (indicative of nitro-group reduction or ring modification) .

- Thermal stability: Use thermogravimetric analysis (TGA) to track mass loss at 10°C/min increments up to 300°C. Correlate with FTIR to detect decomposition byproducts (e.g., NO2 release).

Q. What analytical techniques are optimal for quantifying this compound in complex matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column and mobile phase (acetonitrile/0.1% formic acid) achieves sub-ppm sensitivity. Calibration curves (1–100 ng/mL) should account for matrix effects via standard addition . For environmental samples, solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates (>85%) .

Advanced Research Questions

Q. How can conflicting electrochemical data for this compound (e.g., reduction potentials) be reconciled across studies?

Methodological Answer: Discrepancies in reduction potentials (e.g., -0.15 V vs. -0.20 V) often arise from electrode material differences (Hg vs. Pt) or reference electrode calibration (SCE vs. Ag/AgCl). Standardize protocols by:

Q. What strategies optimize the synthesis of this compound derivatives for enhanced bioactivity?

Methodological Answer: Derivatization focuses on nitro-group modifications:

- Selective reduction: Catalytic hydrogenation (H2/Pd-C) converts nitro groups to amines, followed by Schiff base formation with aldehydes.

- Nitro displacement: React with nucleophiles (e.g., thiols) in DMSO at 80°C. Monitor regioselectivity via <sup>1</sup>H NMR (quinoline C-H couplings at δ 8.5–9.0 ppm) .

- High-throughput screening (HTS): Use automated liquid handlers to test 96-well plate libraries against target enzymes (e.g., kinases), with IC50 values calculated via nonlinear regression .

Q. How can AI/ML models predict the environmental toxicity of this compound degradation products?

Methodological Answer: Train machine learning models (e.g., random forest, neural networks) on datasets of nitroaromatic compound toxicity (e.g., ECOTOX database). Input features include:

- Molecular descriptors (logP, topological polar surface area).

- Quantum chemical parameters (HOMO-LUMO gaps, partial charges).

Validate predictions with in vitro assays (e.g., Vibrio fischeri bioluminescence inhibition) and LC-MS identification of metabolites (e.g., hydroxylated intermediates) .

Methodological Considerations

Q. Data Contradiction Analysis

- Example: If electrochemical efficiency (81–97% ) conflicts with computational predictions, re-examine solvent effects (e.g., dielectric constant in DFT simulations) or side reactions (e.g., protonation equilibria).

- Tool: Use Bland-Altman plots to assess agreement between experimental and theoretical values .

Q. Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.